
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
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Overview
Description
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-hydroxy-3-phenylpropyl group and two methoxy groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-3-phenylpropyl)-N-methyl-3-propyl-1H-pyrazole-5-carboxamide
- N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in different fields of research .
Biological Activity
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a unique chemical structure that contributes to its biological activity. The presence of the hydroxy group allows for hydrogen bonding, while the dimethoxy groups enhance lipophilicity and potentially increase membrane permeability. The phenylpropyl moiety is crucial for interacting with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, making it a candidate for anticancer applications.
- Receptor Modulation : It is believed to interact with sigma receptors, which are implicated in various cellular processes including apoptosis and metabolic regulation .
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. Experimental results indicate:
- In vitro Studies : Research has shown that the compound can induce apoptosis in cancer cell lines by modulating key signaling pathways such as PI3K/Akt.
- In vivo Studies : Animal models treated with this compound demonstrated significant tumor growth inhibition compared to controls, suggesting its efficacy as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens.
- Mechanism of Action : The antimicrobial effects may be linked to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on human melanoma cells (A375M) revealed that treatment with this compound resulted in:
Treatment | Tumor Growth Reduction (%) | Mechanism |
---|---|---|
Control | 0 | - |
Compound | 70 | Apoptosis induction via PI3K/Akt pathway |
This indicates a strong potential for this compound in melanoma therapy.
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy against Staphylococcus aureus, the results were as follows:
Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|
10 | 15 |
50 | 25 |
100 | 35 |
These findings suggest that higher concentrations significantly enhance antimicrobial activity.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-10-14(11-16(12-15)23-2)18(21)19-9-8-17(20)13-6-4-3-5-7-13/h3-7,10-12,17,20H,8-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBMARFOPMGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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